8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-Bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a brominated xanthine derivative characterized by a hydroxypropyl chain substituted with an o-tolyloxy group at the 7-position and a methyl group at the 3-position. Its structural complexity and functional groups make it a candidate for diverse biological applications, including kinase inhibition and antidiabetic drug development . This article compares its properties, synthesis, and biological relevance with structurally related purine-dione derivatives.
Properties
IUPAC Name |
8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O4/c1-9-5-3-4-6-11(9)25-8-10(22)7-21-12-13(18-15(21)17)20(2)16(24)19-14(12)23/h3-6,10,22H,7-8H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZOPJRTGZHNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2Br)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of glycidyl aryl ethers. These ethers are then refluxed with 8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of catalytic amounts of triethylamine (Et3N), tributylamine (Bu3N), or N,N-dimethylbenzylamine. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. High-quality chemicals and precise reaction conditions are maintained to ensure the efficacy and safety of the final product. The compound is then purified and characterized to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of pharmaceutical intermediates and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s key structural features are its 8-bromo substitution, 3-methyl group , and 7-(2-hydroxy-3-(o-tolyloxy)propyl) side chain. Below is a comparison with analogues differing in substituents:
Key Observations :
- Substituent Effects: The o-tolyloxy group in the target compound introduces steric hindrance and lipophilicity compared to smaller groups like butynyl (linagliptin intermediate) or chlorobenzyl . 1,3-Dimethyl analogues (e.g., ) exhibit reduced polarity due to the additional methyl group, altering solubility and metabolic stability .
Physical and Spectral Properties
- NMR Data :
- The o-tolyloxy protons in the target compound would resonate as multiplets in aromatic regions (δ 6.5–7.5 ppm), distinct from the singlet methyl groups (δ 3.2–3.5 ppm) .
Biological Activity
8-Bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom and a hydroxy-tolyloxy propyl group, which may contribute to its pharmacological properties.
- Molecular Formula : C18H21BrN4O4
- Molecular Weight : 419.46 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research has indicated that purine derivatives, including 8-bromo compounds, exhibit significant antitumor activities. For instance, studies have shown that brominated purines can inhibit the proliferation of various cancer cell lines. In particular, derivatives with bromine substituents have been associated with enhanced cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) .
Case Study :
A study evaluated the cytotoxic effects of several brominated purines on MDA-MB-231 cells. The results demonstrated that the presence of bromine in the structure significantly increased cell death rates compared to non-brominated analogs. The study concluded that these compounds could be further explored for their potential as anticancer agents.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research on related pyrazole derivatives has shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests that 8-bromo derivatives could also possess similar anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of 8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine can be attributed to its structural components. The presence of the bromine atom and the hydroxy-tolyloxy group are critical for enhancing its interaction with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substituent | Increases cytotoxicity in cancer cells |
| Hydroxy Group | Potentially enhances solubility and bioavailability |
| Tolyloxy Propyl Group | May improve selectivity towards specific targets |
While specific mechanisms for this compound are still under investigation, it is hypothesized that it may act through multiple pathways:
- Inhibition of Kinases : Similar purine derivatives have been shown to inhibit key kinases involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Immune Response : By affecting cytokine production, these compounds may modulate immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
